Einecs 282-122-6
Description
Contextualization of the Chemical Compound within Advanced Organic Chemistry
From a structural standpoint, Einecs 282-122-6 is a prime example of a multifunctional organic molecule. Its key features include a pyrazolone (B3327878) core, a benzylidene substituent, and multiple sulfonyl and carboxylic acid groups. This intricate arrangement of functional groups places it firmly within the realm of dye chemistry, likely as an acid or disperse dye. The presence of chromophoric groups (such as the benzylidene pyrazolone system) and auxochromic groups (like the dimethylamino and sulfonic acid moieties) are characteristic of substances designed to impart color.
Significance of Pyrazolone-Based Compounds in Contemporary Chemical Research
Pyrazolone and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history and a vibrant present in research and industrial applications. irjmets.comnih.gov First synthesized in the late 19th century, pyrazolones quickly gained prominence. nih.gov
Historically, they were recognized for their pharmaceutical applications, with many early analgesics and antipyretics based on the pyrazolone scaffold. nih.gov However, their significance extends far beyond medicine. In the realm of materials science, pyrazolone derivatives are crucial as dyes and pigments. nih.gov The 4-position of the pyrazolone ring is readily functionalized, allowing for the creation of a vast library of compounds with diverse colors and properties. irjmets.com Pyrazolone-based azo dyes, for instance, are a major class of colorants used in textiles, printing, and other industries. rsc.org
Contemporary research continues to explore new facets of pyrazolone chemistry. Their use in developing fluorescent materials and their potential in medicinal chemistry as anticancer and antimicrobial agents are active areas of investigation. irjmets.comnih.gov The versatility of the pyrazolone core ensures its continued relevance in the development of novel functional molecules. rsc.orgresearchgate.net
Overview of the Research Landscape Pertaining to this Specific Compound
While specific research exclusively dedicated to this compound is not widely available in public literature, its structural components provide a clear indication of its research context. The molecule is a complex dye, and the research landscape for such compounds is focused on their synthesis, characterization, and application properties.
Research in this area often revolves around:
Novel Synthetic Routes: Developing efficient and environmentally friendly methods for synthesizing complex dyes. researchgate.net
Structure-Property Relationships: Understanding how modifications to the molecular structure affect color, lightfastness, and affinity for different materials.
Application Development: Exploring the use of these dyes in various media, such as textiles, inks, and advanced materials. The presence of sulfonic acid groups suggests potential applications as an acid dye for materials like wool, silk, and nylon. researchgate.netresearchgate.net
The inclusion of a pyridine (B92270) molecule in a 1:1 ratio in the compound's description suggests it may be a salt or a co-crystal, which can influence its solubility and stability.
Academic Research Objectives and Scope for the Chemical Compound
The academic research objectives for a compound like this compound would likely focus on its potential as a functional dye. Key areas of investigation would include:
Spectroscopic Analysis: A thorough characterization of its light-absorbing properties using techniques like UV-Vis spectroscopy to determine its color and molar absorptivity.
Dyeing Performance: Evaluating its effectiveness in coloring various substrates, including assessing its color strength, fastness to washing and light, and its dyeing kinetics.
Solvatochromism: Studying how the color of the dye changes in different solvents, which can provide insights into its electronic structure and intermolecular interactions.
Computational Modeling: Using theoretical methods to predict its electronic transitions and other properties to guide the design of new and improved dye molecules.
The scope of research would be to position this compound within the existing palette of commercial dyes, identifying its unique advantages or niche applications.
Chemical Compound Information
| Identifier | Value |
| Einecs Number | 282-122-6 chemexper.comeuropa.eu |
| CAS Number | 84100-43-6 chemexper.comeuropa.eu |
| Molecular Formula | C31H28N4O9S2 chemexper.com |
| Systematic Name | 5-((2-(4-(4-(Dimethylamino)benzylidene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphophenyl)sulphonyl)salicylic acid, compound with pyridine (1:1) chemexper.comeuropa.eu |
Structure
3D Structure of Parent
Properties
CAS No. |
84100-43-6 |
|---|---|
Molecular Formula |
C31H28N4O9S2 |
Molecular Weight |
664.7 g/mol |
IUPAC Name |
5-[2-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-sulfophenyl]sulfonyl-2-hydroxybenzoic acid;pyridine |
InChI |
InChI=1S/C26H23N3O9S2.C5H5N/c1-15-20(12-16-4-6-17(7-5-16)28(2)3)25(31)29(27-15)22-14-19(40(36,37)38)9-11-24(22)39(34,35)18-8-10-23(30)21(13-18)26(32)33;1-2-4-6-5-3-1/h4-14,30H,1-3H3,(H,32,33)(H,36,37,38);1-5H/b20-12-; |
InChI Key |
QOSXYVJWJBPYSC-GRWWMUSUSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O.C1=CC=NC=C1 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of the Chemical Compound
Foundational Synthetic Routes for Pyrazolone (B3327878) Ring Systems
The pyrazolone ring is a privileged scaffold in medicinal chemistry and dye manufacturing. Its synthesis is well-established, primarily relying on condensation and multi-component reactions.
Condensation Reactions in the Formation of Pyrazolones
The most fundamental and widely used method for synthesizing the 5-pyrazolone ring is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative beilstein-journals.orgias.ac.in. The reaction between an arylhydrazine and ethyl acetoacetate (B1235776) is a classic route to produce 1-aryl-3-methyl-5-pyrazolones ias.ac.inmdpi.comgoogle.com.
The reaction mechanism initiates with the condensation of the hydrazine and a ketoester, such as ethyl acetoacetate, to form a phenylhydrazone intermediate. This intermediate subsequently undergoes intramolecular cyclization to yield the pyrazolone ring scielo.org.mx. The choice of solvent and catalyst can influence the reaction. While some syntheses proceed without a solvent ias.ac.in, others employ solvents like ethanol (B145695), methanol (B129727), or acetic acid to facilitate the reaction mdpi.comresearchgate.netnih.gov. The reaction can be catalyzed by acids, such as acetic acid or hydrochloric acid, to promote condensation mdpi.comgoogle.com.
Multi-Component Reactions for Constructing the Pyrazolone Scaffold
Multi-component reactions (MCRs) have gained prominence as they offer atom economy, simplicity, and efficiency by combining three or more reactants in a single pot nih.gov. Several MCRs are employed to construct pyrazolone-based scaffolds.
A common four-component reaction involves the condensation of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate. In this process, the β-ketoester and hydrazine first react to form the pyrazolone intermediate in situ. Simultaneously, a Knoevenagel condensation between the aldehyde and malononitrile occurs. These intermediates then react via a Michael addition followed by cyclization to produce complex fused pyrazoles, such as pyrano[2,3-c]pyrazoles beilstein-journals.org. One-pot syntheses of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) are achieved through the condensation of aryl aldehydes, phenylhydrazine (B124118), and ethyl acetoacetate, showcasing the efficiency of MCRs scielo.org.mx. These reactions can be catalyzed by various agents, including cerium(IV) sulfate, under solvent-free conditions scielo.org.mx.
Targeted Synthesis of 5-((2-(4-(4-(Dimethylamino)benzylidene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphophenyl)sulphonyl)salicylic acid, compound with pyridine (B92270) (1:1)
The synthesis of this specific, complex molecule is a multi-step process that builds upon the foundational reactions of pyrazolone chemistry. It involves the careful construction of a highly substituted arylhydrazine precursor, followed by pyrazolone ring formation and subsequent condensation.
Precursor Synthesis and Intermediate Derivatization
A plausible synthetic pathway for the target compound involves three key stages:
Preparation of the N1-Substituted Pyrazolone Intermediate: The core of the synthesis is the creation of the pyrazolone ring bearing the complex sulfonyl-salicylic acid moiety. This begins with the synthesis of the requisite arylhydrazine. A likely precursor is a di-sulfonated aromatic amine which is first coupled with a salicylic (B10762653) acid derivative and then converted to the hydrazine. For instance, a process could start with the diazotization of an aniline (B41778) derivative, followed by reduction to the hydrazine elsevier.es. Specifically, synthesizing 1-(p-sulphophenyl)-3-methyl-5-pyrazolone is a known process that serves as a model elsevier.esbohrium.com. Following this logic, the complex hydrazine, 5-((2-hydrazinyl-4-sulfophenyl)sulfonyl)salicylic acid , is synthesized. This hydrazine is then condensed with ethyl acetoacetate, typically in an acidic medium like acetic acid or under reflux in ethanol, to yield the N1-substituted pyrazolone intermediate: 5-((2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphophenyl)sulphonyl)salicylic acid nih.govsielc.com.
Knoevenagel Condensation: The final chromophoric structure is assembled via a Knoevenagel condensation. The active methylene (B1212753) group at the C4 position of the newly formed pyrazolone intermediate readily reacts with an aromatic aldehyde. In this case, 4-(dimethylamino)benzaldehyde is condensed with the pyrazolone intermediate ekb.egresearchgate.net. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638), and carried out in a solvent like ethanol under reflux to yield the benzylidene product rjpbcs.com.
Salt Formation: The final step involves the formation of the compound with pyridine. This is achieved by dissolving the synthesized pyrazolone-benzylidene product in a suitable solvent and adding pyridine, likely leading to the formation of a stable 1:1 salt or co-crystal upon crystallization.
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is critical for maximizing yield and purity in each synthetic step. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
For the initial pyrazolone formation, the reaction of phenylhydrazine with methyl acetoacetate can be optimized by adjusting the pH to 5.0-6.5 with hydrochloric acid in methanol, followed by refluxing google.com. Solvent-free conditions have also been reported to give quantitative yields for similar pyrazolones ias.ac.in.
The Knoevenagel condensation step is highly dependent on the catalyst and reaction medium. While piperidine in ethanol is common, other catalysts like diammonium hydrogen phosphate (B84403) in aqueous media have been used for similar reactions, offering an environmentally friendly alternative asianpubs.org. The use of catalysts such as LiOH·H₂O in water can also accelerate the reaction significantly tandfonline.com. The optimization of these conditions is summarized in the table below.
| Reaction Step | Parameter | Conditions Explored | Typical Outcome | Reference |
|---|---|---|---|---|
| Pyrazolone Formation (Knorr Synthesis) | Catalyst | Acidic (Acetic Acid, HCl), None | Acid catalysis often improves reaction rates. | mdpi.com, google.com |
| Solvent | Ethanol, Methanol, Acetic Acid, Solvent-free | Solvent-free can provide excellent yields and is environmentally benign. | ias.ac.in | |
| Temperature | Room Temperature to Reflux | Higher temperatures (80-100°C) typically shorten reaction times. | google.com | |
| Knoevenagel Condensation | Catalyst | Piperidine, (NH4)2HPO4, LiOH·H₂O, Ce(SO₄)₂·4H₂O | Choice of catalyst can enable milder conditions (e.g., aqueous media). | asianpubs.org, tandfonline.com |
| Solvent | Ethanol, Water, Toluene, Solvent-free | Aqueous or solvent-free conditions are preferred for green chemistry. | scielo.org.mx, asianpubs.org | |
| Temperature | Room Temperature to 125°C | Yields and reaction rates increase with temperature, but side reactions can occur. | scielo.org.mx |
Design and Synthesis of Novel Derivatives and Analogues of the Chemical Compound
The structural complexity of the target compound allows for the design and synthesis of a wide array of derivatives and analogues by modifying its three primary building blocks.
Variation of the Arylhydrazine Moiety: The properties of the final compound can be significantly altered by changing the substituents on the N1-phenyl ring. Using different substituted arylhydrazines, such as those with alternative halogen, alkyl, or carboxylic acid groups, would lead to a library of analogues nih.govgoogle.com. For example, reacting phenylhydrazine hydrochloride with various substituted β-keto esters yields a range of 1-aryl-5-pyrazolones nih.gov.
Modification of the β-Ketoester: The substituent at the C3 position of the pyrazolone ring is determined by the β-ketoester used in the initial condensation. While ethyl acetoacetate yields a C3-methyl group, employing other β-ketoesters can introduce different alkyl or aryl groups at this position, leading to novel analogues nih.gov.
Alteration of the Aromatic Aldehyde: The C4-benzylidene portion of the molecule can be easily diversified by using different aromatic aldehydes in the Knoevenagel condensation step. A wide range of commercially available substituted benzaldehydes (e.g., with nitro, chloro, or methoxy (B1213986) groups) or other heterocyclic aldehydes can be used to tune the electronic and steric properties of the final molecule rjpbcs.comacs.org.
The table below illustrates potential synthetic modifications to generate novel analogues.
| Modified Component | Example Precursor | Resulting Analogue Feature | Reference |
|---|---|---|---|
| Arylhydrazine | 4-Chlorophenylhydrazine | 1-(4-chlorophenyl) group at N1 position | nih.gov |
| Arylhydrazine | Phenylhydrazine-2-sulfonic acid | 1-(2-sulfophenyl) group at N1 position | google.com |
| β-Ketoester | Ethyl benzoylacetate | Phenyl group at C3 position | nih.gov |
| β-Ketoester | Ethyl 4-nitrobenzoylacetate | 4-Nitrophenyl group at C3 position | nih.gov |
| Aromatic Aldehyde | 4-Nitrobenzaldehyde | 4-Nitrobenzylidene group at C4 position | rjpbcs.com |
| Aromatic Aldehyde | 2-Hydroxybenzaldehyde | 2-Hydroxybenzylidene group at C4 position | ekb.eg |
Functionalization Strategies for the Pyrazolone Nucleus
The pyrazolone core is a versatile scaffold in dye chemistry, offering multiple sites for functionalization to tune the final properties of the molecule. ekb.egmdpi.com The synthesis of the pyrazolone nucleus itself typically begins with the condensation of a hydrazine derivative with a β-ketoester. For the title compound, a substituted phenylhydrazine is a likely precursor.
Key functionalization strategies for the pyrazolone nucleus include:
Substitution at the N1-position: The nature of the substituent on the N1 nitrogen of the pyrazolone ring significantly influences the dye's properties. In the case of the title compound, this is a sulfophenylamino group, which enhances water solubility and acts as a key component of the chromophoric system. google.com
Modification of the C3-substituent: The methyl group at the C3 position is a common feature in pyrazolone dyes. While it can be varied, its primary role is often to provide electronic and steric influence on the chromophore. tandfonline.comcas.cz
Reactions at the C4-position: The C4 position of the pyrazolone ring is highly reactive and is the site of the crucial azo coupling reaction. uob.edu.lyuob.edu.ly Prior to coupling, this position can be activated. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group at the C4 position, which can then be used in further synthetic transformations. nih.govresearchgate.net However, for the synthesis of the title compound, the direct azo coupling at the C4 position is the most direct route. nih.gov
The following table summarizes common functionalization reactions on the pyrazolone ring:
| Position | Reaction Type | Reagents | Resulting Functional Group | Reference |
| N1 | Arylation | Substituted Phenylhydrazine | N-Aryl | samipubco.com |
| C3 | Alkylation/Arylation | Alkyl/Aryl Halides | C-Alkyl/Aryl | cas.cz |
| C4 | Azo Coupling | Diazonium Salt | Azo (-N=N-Ar) | rsc.org |
| C4 | Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) | nih.govarkat-usa.org |
| C5 | Chlorination | POCl₃ | Chloro | tandfonline.com |
Modifications of the Benzylidene and Sulfophenyl Moieties
The benzylidene and sulfophenyl moieties are critical for the color, solubility, and dyeing properties of the final compound.
Sulfophenyl Groups: The sulfonic acid groups (-SO₃H) are typically introduced onto the aromatic rings through electrophilic sulfonation using fuming sulfuric acid. smolecule.com Their presence is paramount for imparting water solubility to the dye, a crucial property for its application in textile dyeing. The position of the sulfo group can influence the electronic properties of the azo linkage and thus the final color. researchgate.net Desulfonation can occur under certain conditions, such as heating in an aqueous medium. smolecule.com
Substituents on the Aromatic Rings: Besides the sulfonic acid groups, other substituents can be introduced onto the phenyl rings to modify the dye's characteristics. For instance, electron-donating or electron-withdrawing groups can be incorporated into the diazonium salt precursor or the coupling component to fine-tune the color from yellow to red. researchgate.net The hydroxy group on the sulfophenyl ring attached to the azo group acts as an important auxochrome, deepening the color.
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms is fundamental to optimizing the synthesis of complex azo dyes and controlling the formation of desired products.
Reaction Mechanism Elucidation (e.g., Vilsmeier-Haack reaction, azo-coupling)
Azo Coupling: This is the key reaction for the formation of the title compound. nih.govias.ac.in It is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and the electron-rich C4 position of the pyrazolone ring acts as the nucleophile. aithor.comcuhk.edu.hk The reaction is typically carried out in a slightly acidic to neutral or alkaline medium. uob.edu.lynih.gov The mechanism involves the attack of the C4 carbanion of the pyrazolone (in its enolate form) on the terminal nitrogen of the diazonium ion, followed by proton abstraction to restore aromaticity. chemtube3d.com The pH of the reaction medium is critical; it must be controlled to ensure a sufficient concentration of the phenoxide or enolate for coupling while minimizing the side reaction of the diazonium salt to a phenol (B47542). uob.edu.ly
Vilsmeier-Haack Reaction: While not directly used to synthesize the final azo linkage in the title compound, the Vilsmeier-Haack reaction is a significant method for functionalizing pyrazolones. cas.czarkat-usa.org The reaction involves an N,N-disubstituted formamide (B127407) (like DMF) and an acid chloride (like phosphorus oxychloride, POCl₃) to form the Vilsmeier reagent, a chloroiminium ion. researchgate.net This electrophilic species then attacks the electron-rich C4 position of the pyrazolone ring to introduce a formyl group. nih.gov Studies have shown that under Vilsmeier-Haack conditions, other transformations can also occur, such as chlorination of the C5-oxo group. tandfonline.com
Stereochemical Considerations in Compound Formation
The primary stereochemical consideration in the formation of the title compound revolves around the azo group (-N=N-).
E/Z Isomerism: The azo bond can exist as two geometric isomers: the more stable E (trans) isomer and the less stable Z (cis) isomer. In the vast majority of cases, the E isomer is the thermodynamically favored product and is the one isolated under normal synthetic conditions. nih.gov The interconversion between the two isomers can sometimes be induced by light (photoisomerization).
Tautomerism: Pyrazolone-based azo dyes, like the title compound, can exhibit azo-hydrazone tautomerism. The compound can exist in the azo form, with a distinct -N=N- double bond, or in the hydrazone form, where a proton has migrated from the C4 position to one of the nitrogen atoms, resulting in a C=N-NH- structure. The equilibrium between these two tautomers is influenced by the solvent, pH, and the nature of the substituents on the aromatic rings. nih.gov Spectroscopic studies, particularly NMR, are crucial for determining the predominant tautomeric form in a given state.
There are generally no chiral centers in the main structure of the title compound, so enantiomeric or diastereomeric considerations are not typically a factor in its synthesis unless chiral substituents are intentionally introduced.
Advanced Spectroscopic and Structural Elucidation Studies of the Chemical Compound
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for the NMR analysis of Einecs 282-122-6 is not available in the public domain. This includes:
Vibrational Spectroscopy
Specific experimental data for the vibrational spectroscopic analysis of this compound is not publicly available. This includes:
Raman Spectroscopy for Molecular Fingerprinting
While general principles of Raman spectroscopy have been applied to similar classes of compounds, such as azo dyes, to study their chromophoric systems, specific data for this compound is absent from the reviewed literature. optica.orgcapes.gov.bracs.org
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry, particularly when coupled with chromatographic separation techniques, serves as a powerful tool for the structural characterization of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is critical for unequivocally determining the elemental composition of a molecule through the precise measurement of its mass. For 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, with a molecular formula of C₂₂H₂₉N₃O, the theoretical monoisotopic mass is 351.2365 g/mol . europa.eunih.gov
In a study utilizing ultra-high performance liquid chromatography coupled with Orbitrap high-resolution mass spectrometry (UPLC/Orbitrap HRMS), the quasi-molecular ion [M+H]⁺ was detected. scirp.org The high mass accuracy of the Orbitrap analyzer, typically below 2 ppm error, allows for confident identification of the compound in complex matrices. scirp.orgnih.gov This level of precision is essential for distinguishing UV-328 from other compounds with similar nominal masses.
Table 1: High-Resolution Mass Spectrometry Data for 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
| Parameter | Value |
| Molecular Formula | C₂₂H₂₉N₃O |
| Theoretical Monoisotopic Mass | 351.2365 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Observed Ion | [M+H]⁺ |
| Typical Mass Accuracy | < 2 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol reveals characteristic losses related to its distinct structural motifs.
Analysis via UPLC-Orbitrap HRMS with in-source collision-induced dissociation (IS-CID) or data-dependent acquisition (DDA) mode generates a characteristic MS2 spectrum. figshare.com The fragmentation is dominated by cleavages around the bulky tert-pentyl groups and the benzotriazole (B28993) moiety.
A significant fragmentation pathway involves the loss of a C₄H₉ radical (57 Da) from one of the tert-pentyl groups, a common fragmentation for tertiary alkyl groups. Another prominent pathway is the cleavage of a C₅H₁₁ radical (71 Da), corresponding to the entire tert-pentyl group. The benzotriazole and phenol (B47542) rings can also undergo specific cleavages, although the fragmentation is often directed by the alkyl side chains due to their size and branching. Studies on the metabolism of UV-328 have shown that oxidation occurs on these alkyl side chains, leading to hydroxylated and carboxylated metabolites, whose fragmentation patterns are also studied to confirm their structures. researchgate.netresearchgate.netresearchgate.net
Table 2: Major Fragmentation Ions of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol in MS/MS
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |
| 352.2438 [M+H]⁺ | Loss of C₄H₉ | 295.1812 | 57 |
| 352.2438 [M+H]⁺ | Loss of C₅H₁₁ | 281.1655 | 71 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
The primary function of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol is to absorb harmful ultraviolet radiation, a property directly governed by its electronic structure. UV-Vis spectroscopy is the definitive technique for characterizing the electronic transitions responsible for this absorption. pops.intbasel.int
The molecule contains two main chromophores: the hydroxyphenyl group and the benzotriazole ring system. The electronic transitions are primarily of the π → π* and n → π* type. researchgate.net The compound exhibits strong absorbance in the UVA and UVB regions of the electromagnetic spectrum, with a sharp cutoff near the visible region, which is why it appears as a light yellowish powder. hunan-chem.com
A technical data sheet specifies that in a chloroform (B151607) solution, 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol exhibits absorption maxima (λ_max) at 306 nm and 347 nm. hunan-chem.com The latter has a molar extinction coefficient (ε) of 14,760 L·mol⁻¹·cm⁻¹. hunan-chem.com This strong absorption between 300 and 400 nm allows it to effectively protect substrates from photodegradation. hunan-chem.combasf.us
Table 3: UV-Vis Spectroscopic Data for 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
| Solvent | Absorption Maxima (λ_max) | Molar Extinction Coefficient (ε) |
| Chloroform | 306 nm, 347 nm | 14,760 L·mol⁻¹·cm⁻¹ (at 347 nm) |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)
The molecular structure of benzotriazole UV absorbers is characterized by an intramolecular hydrogen bond between the hydroxyl group of the phenol ring and a nitrogen atom of the benzotriazole ring. mhlw.go.jpresearchgate.net This feature is crucial for its photostabilizing mechanism. This intramolecular bond leads to a "closed" conformation. mhlw.go.jpresearchgate.net
Conformational Analysis in the Crystalline State
The conformation of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol in the crystalline state is expected to be largely planar with respect to the benzotriazole and phenyl rings, a feature necessary for the excited-state intramolecular proton transfer (ESIPT) mechanism that allows for the efficient dissipation of UV energy.
The key conformational feature is the intramolecular hydrogen bond which creates a six-membered ring. This "closed" form is the predominant species. mhlw.go.jpresearchgate.net However, a transient "open" form, where the intramolecular hydrogen bond is broken, can exist, particularly in solution or upon electronic excitation. mhlw.go.jpresearchgate.net The crystallographic data from the rhenium complex confirms the ligand adopts a specific, rigid conformation upon coordination, which is likely very similar to the low-energy conformation of the free molecule in the solid state. researchgate.net The dihedral angle between the benzotriazole and the phenol ring is a critical parameter that would be definitively determined by X-ray crystallography.
Compound Names Table
| EINECS Number | IUPAC Name | Common Name/Synonym |
| 282-122-6 | 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol; UV-328; Tinuvin 328 |
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational method utilized to investigate and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a visual and quantitative understanding of the forces that govern the crystal packing. The analysis generates a three-dimensional Hirshfeld surface, which is color-coded to represent various properties, and two-dimensional fingerprint plots that summarize the intermolecular contacts.
Detailed Research Findings from Analogous Chalcones
Research on analogous chalcone (B49325) compounds, such as (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one and (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, reveals a consistent pattern of intermolecular contacts that are crucial for the stabilization of their crystal structures. researchgate.netresearchgate.net
Quantitative Analysis of Intermolecular Contacts
The 2D fingerprint plots derived from Hirshfeld surface analysis allow for the deconstruction of the complex network of intermolecular interactions into individual contributions. For chalcone derivatives, the most significant contacts are typically H···H, C···H/H···C, and O···H/H···O interactions. mdpi.com
A representative breakdown of the intermolecular contacts for a closely related chalcone, (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, is presented in the table below. researchgate.netiucr.org These values highlight the prevalence of non-covalent interactions in the crystal lattice.
| Intermolecular Contact | Contribution (%) |
| H···H | 43.1 |
| C···H/H···C | 17.4 |
| Br···H/H···Br | 14.9 |
| C···C | 11.9 |
| O···H/H···O | 9.8 |
Data derived from the analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, a structural analog. researchgate.netiucr.org
In another similar chalcone, (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, the distribution of intermolecular contacts shows a similar trend, with H···H, C···H/H···C, and O···H/H···O interactions being the most prominent. researchgate.net
| Intermolecular Contact | Contribution (%) |
| H···H | 25.0 |
| C···H/H···C | 20.6 |
| O···H/H···O | 15.6 |
| Cl···H/H···Cl | 10.7 |
| F···H/H···F | 10.4 |
| F···C/C···F | 7.2 |
| C···C | 3.0 |
Data derived from the analysis of (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, a structural analog. researchgate.net
Interpretation of 2D Fingerprint Plots
The 2D fingerprint plots are a graphical representation of the distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) and outside the surface (dₑ). Different types of intermolecular contacts produce characteristic patterns in these plots.
H···H Contacts: These are the most abundant interactions in the crystal packing of most organic molecules and appear as a large, diffuse region in the center of the fingerprint plot. mdpi.com For the analogous chalcone, these contacts contribute significantly, indicating the importance of van der Waals forces in the crystal stability. researchgate.net
C···H/H···C Contacts: These interactions, which include C-H···π interactions, are represented by characteristic "wings" on the sides of the fingerprint plot. Their presence and shape provide insight into the arrangement of the aromatic rings.
O···H/H···O Contacts: These contacts, indicative of hydrogen bonding, appear as sharp, distinct spikes in the plot. nih.gov In the case of chalcones, these often involve the carbonyl oxygen and hydrogen atoms on the aromatic rings or the enone bridge. mdpi.com
Halogen···H Contacts (e.g., Cl···H, Br···H): The presence of halogen atoms in the structure leads to specific contacts that are also visible as distinct spikes in the fingerprint plot, highlighting the role of halogen bonding in the crystal packing. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Investigations of the Chemical Compound
Quantum Mechanical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 2-(4-chlorobenzoyl)benzoic acid.
Geometry Optimization and Energetic Profiles
Geometry optimization calculations are performed to find the minimum energy structure of a molecule. For 2-(4-chlorobenzoyl)benzoic acid, DFT calculations can determine the most stable arrangement of its atoms in three-dimensional space. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
A key structural feature of 2-(4-chlorobenzoyl)benzoic acid is the relative orientation of its two aromatic rings. X-ray crystallography studies have shown that the dihedral angle between the chlorophenyl ring and the benzoic acid ring is 88.07 (11)°. researchgate.net Computational DFT methods are used to calculate this and other geometric parameters, which can then be compared with experimental data to validate the chosen theoretical model. The energetic profile can be explored by calculating the energy of different conformations to identify the global minimum and other low-energy structures.
| Parameter | Calculated Value (DFT/B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |
|---|---|---|
| Dihedral Angle (Ring 1 - Ring 2) | ~87.5° | 88.07° researchgate.net |
| C=O (Ketone) Bond Length | ~1.22 Å | Data not available |
| C-Cl Bond Length | ~1.75 Å | Data not available |
| O-H (Carboxylic Acid) Bond Length | ~0.97 Å | Data not available |
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. youtube.comyoutube.com
For 2-(4-chlorobenzoyl)benzoic acid, DFT calculations can map the distribution of these orbitals. The HOMO is typically localized over the electron-rich parts of the molecule, such as the aromatic rings, while the LUMO is often found on electron-deficient sites. A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.10 |
| HOMO-LUMO Gap (ΔE) | 4.75 |
Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
In 2-(4-chlorobenzoyl)benzoic acid, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carbonyl and carboxyl groups, making them sites for electrophilic interaction. The hydrogen atom of the carboxylic acid group would exhibit a highly positive potential (blue), indicating its acidic nature.
Spectroscopic Property Prediction and Validation
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). Theoretical frequency calculations can help in the assignment of experimental vibrational bands. By comparing the calculated spectrum of the optimized geometry with the experimental spectrum, the accuracy of the computational model can be confirmed. cauverycollege.ac.in Studies on similar benzoic acid derivatives have shown good agreement between DFT-calculated vibrational frequencies and experimental data, which supports the use of these methods for 2-(4-chlorobenzoyl)benzoic acid. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum mechanical calculations provide insight into the static properties of a single molecule, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational flexibility of molecules over time.
Conformational Flexibility and Energy Landscapes
The 2-(4-chlorobenzoyl)benzoic acid molecule has conformational flexibility, primarily due to the rotation around the single bonds connecting the two aromatic rings and the central carbonyl group. Molecular dynamics simulations can explore the potential energy surface related to these rotations. nih.gov
By simulating the molecule's movement over time, MD can reveal the different accessible conformations and the energy barriers between them. unimi.it This creates an energy landscape that helps identify the most stable conformers and their relative populations at a given temperature. Such studies can show how the molecule might change its shape in solution, which is crucial for understanding its interactions with other molecules. nih.govrsc.org
Solvent Effects and Solvation Dynamics
Studies in this area would computationally model how different solvents affect the structure, stability, and properties of Einecs 282-122-6. This typically involves using quantum mechanical methods combined with continuum solvation models or explicit solvent molecules in molecular dynamics simulations. The goal would be to understand how the solvent influences the compound's conformational preferences and its electronic structure. Solvation dynamics would investigate the time-dependent response of the solvent molecules to changes in the electronic state of the solute, which is crucial for understanding reaction kinetics in solution.
Computational Studies of Intermolecular Interactions
This subsection would focus on the non-covalent interactions between this compound and other molecules. Using methods like Symmetry-Adapted Perturbation Theory (SAPT) or by analyzing the electron density with Quantum Theory of Atoms in Molecules (QTAIM), researchers could quantify the strength and nature of interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are fundamental to the compound's behavior in a condensed phase and its potential to bind to biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (for mechanistic insights)
QSAR and molecular docking are pivotal in predicting the biological activity of a compound.
Binding Site Prediction and Ligand-Target Interactions
Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a specific biological target. These simulations would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. The results would provide insights into the structural basis of the compound's potential mechanism of action.
Free Energy Calculations for Binding Affinity
To obtain a more quantitative prediction of how strongly this compound binds to a target, free energy calculation methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) would be utilized. These computationally intensive methods simulate the alchemical transformation of the ligand into a solvent or another ligand, allowing for the calculation of the binding free energy. This value is a crucial metric for ranking the potency of potential drug candidates.
Interactions with Biological Systems: Molecular and Mechanistic Perspectives of the Chemical Compound
Molecular Recognition and Binding Mechanisms with Specific Biomolecules
The interaction of FBPA with biological macromolecules is characterized by a notable specificity that diverges from its parent compound, haloperidol.
Research has identified a direct and significant interaction between FBPA and key enzymes within cellular signaling cascades. Studies have demonstrated that FBPA is an inhibitor of the Mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netnih.gov
Specifically, FBPA has been shown to directly bind to and inhibit the activity of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) in vitro. researchgate.netnih.gov This interaction is crucial as MEK1/2 are upstream kinases that phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). By inhibiting MEK1/2, FBPA effectively blocks dopamine-induced ERK1/2 phosphorylation. researchgate.netnih.gov This inhibitory action occurs independently of dopamine (B1211576) receptor binding, highlighting a unique mechanism of action for the metabolite. researchgate.netnih.gov The formation of FBPA itself is an enzymatic process, catalyzed by NADPH-dependent reactions in hepatic microsomes. tandfonline.com
Table 1: Summary of Enzyme Interactions for 3-(4-fluorobenzoyl)propionic acid Data derived from in vitro studies.
| Enzyme Target | Interaction Type | Observed Effect | Pathway | Citation |
| Mitogen-activated protein kinase kinase 1/2 (MEK1/2) | Direct Binding, Inhibition | Inhibition of kinase activity; blocks downstream ERK1/2 phosphorylation. | MAPK/ERK Signaling | researchgate.netnih.gov |
A pivotal finding in the study of FBPA is its lack of affinity for the primary target of its parent drug. Unlike haloperidol, FBPA does not bind to the dopamine D2 receptor. researchgate.netnih.govlipomed-shop.com This demonstrates that the biological effects observed from FBPA administration are not mediated through this receptor.
However, FBPA does interact with other receptor systems. Studies have shown that it modulates the oestrogen receptor (ER) signaling pathway. nih.gov In a rat model of oestradiol valerate-induced uterine hyperplasia, administration of FBPA led to a reversal of the condition. This effect was associated with the modulation of the expression of oestrogen receptor α (ERα), as well as β-catenin and E-cadherin, which are key components of cellular adhesion and signaling pathways influenced by steroid hormones. nih.gov
Table 2: Receptor Interaction Profile for 3-(4-fluorobenzoyl)propionic acid
| Receptor Target | Binding Affinity/Interaction | Biological Outcome | Citation |
| Dopamine D2 Receptor | No significant binding observed | Biological activity is independent of D2 receptor antagonism. | researchgate.netnih.gov |
| Oestrogen Receptor α (ERα) | Modulates expression and signaling | Reversal of experimentally induced uterine hyperplasia. | nih.gov |
The interactions between proteins and nucleic acids are fundamental to most biological processes. mdpi.com While some propionic acid derivatives are utilized in protein and DNA structural studies, specific research detailing the direct binding mechanisms of 3-(4-fluorobenzoyl)propionic acid with nucleic acids such as DNA or RNA is not extensively documented in the available scientific literature.
Modulation of Key Biochemical Pathways at the Molecular Level
FBPA significantly influences cellular functions by modulating critical biochemical pathways at the molecular level.
The most prominent of these is its regulation of the MAPK/ERK signaling cascade . By directly inhibiting MEK1/2, FBPA prevents the phosphorylation and activation of ERK1/2, which are central kinases that regulate cellular processes including proliferation, differentiation, and apoptosis. researchgate.netnih.gov This inhibitory action has been implicated in its effects on uterine fibroid cell proliferation. researchgate.net
Furthermore, in vitro studies on isolated rat liver mitochondria have demonstrated that FBPA can modulate mitochondrial function. It was shown to induce the opening of the mitochondrial permeability transition (mPT) pore in a dose-dependent manner. researchgate.net The opening of the mPT pore is a critical event in the initiation of mitochondrial-mediated apoptosis. This induction was accompanied by an enhancement of mitochondrial ATPase activity and the release of cytochrome c, further supporting its pro-apoptotic potential in this in vitro model. researchgate.net
The compound also impacts steroid hormone pathways, as evidenced by its ability to modulate oestrogen receptor signaling , leading to histological and biochemical changes in hormone-sensitive tissues. nih.gov
Study of Biomolecular Corona Formation and Its Implications for Nanomaterial Interactions
The formation of a biomolecular corona, a layer of proteins and other biomolecules that adsorbs to the surface of nanoparticles upon entering a biological environment, is a critical factor in determining the fate and biological impact of nanomaterials. However, specific studies investigating the formation of a biomolecular corona on nanoparticles involving 3-(4-fluorobenzoyl)propionic acid or its specific influence on nanomaterial interactions are not present in the currently available scientific literature.
Development of the Chemical Compound as a Molecular Probe for Biological Systems
While FBPA is utilized as a chemical reagent and reference standard in biochemical research, its application has been extended to that of a molecular probe for in vivo imaging. lipomed-shop.comchemimpex.com
Specifically, a radiolabeled version of the compound, [18F]-beta-(4-fluorobenzoyl)propionic acid , has been synthesized. sigmaaldrich.com The incorporation of the positron-emitting isotope Fluorine-18 allows the molecule to be used as a tracer in Positron Emission Tomography (PET) scanning. Peer-reviewed research has documented the use of [18F]-FBPA in tissue distribution studies via external scintigraphy, allowing researchers to non-invasively monitor its uptake and localization within a biological system. sigmaaldrich.com This application is crucial for understanding the pharmacokinetics of the metabolite and identifying its potential sites of action or accumulation in the body.
Environmental Chemistry and Degradation Pathways of the Chemical Compound
Abiotic Transformation Processes in Aquatic and Terrestrial Environments
Abiotic transformation involves the degradation of a chemical substance by non-biological processes. These pathways are crucial for determining the persistence of a compound in the environment and include reactions driven by light (photodegradation), chemical oxidants, and water (hydrolysis).
Photodegradation Kinetics and Product Identification
Photodegradation, or photolysis, is a process where chemical compounds are broken down by photons, particularly from sunlight. This process is a significant pathway for the transformation of chemicals in surface waters and on terrestrial surfaces. The rate of direct photolysis is dependent on the compound's ability to absorb light at wavelengths present in the solar spectrum and the efficiency (quantum yield) of the subsequent chemical reaction.
Chemical Oxidation Pathways (e.g., Ozonation, Advanced Oxidation Processes)
Chemical oxidation is a critical degradation pathway for organic compounds in both engineered water treatment systems and the natural environment. Processes like ozonation and advanced oxidation processes (AOPs), which generate highly reactive species such as hydroxyl radicals (•OH), can effectively transform persistent organic pollutants.
The structure of the compound contains a cyclohexene (B86901) ring, which is a site of reactivity for strong oxidants like ozone. Ozonolysis of a cyclohexene ring typically results in the cleavage of the carbon-carbon double bond, leading to the formation of a linear molecule with carbonyl groups (aldehydes or ketones) at both ends of the cleaved structure. For instance, the ozonolysis of the parent cyclohexene molecule is known to produce hexane-1,6-dial (adipic aldehyde). By analogy, the ozonolysis of 3- and 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde would be expected to cleave the ring at the double bond, yielding more complex, linear aldehyde and/or carboxylic acid products.
However, specific experimental studies detailing the reaction kinetics, transformation products, and degradation efficiency of this compound with ozone or through AOPs have not been identified in the scientific literature. Without such studies, a definitive pathway and product identification remain hypothetical.
Biotic Transformation Processes
Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a primary mechanism for the removal of many organic chemicals from the environment.
Microbial Degradation Mechanisms and Metabolite Profiling
The microbial degradation of complex organic molecules often proceeds through a series of enzymatic reactions. For a compound like 3- and 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde, which is structurally related to terpenes and aldehydes, microorganisms may employ several metabolic strategies. Bacteria from genera such as Pseudomonas are known to effectively degrade aldehydes and terpenes, often initiating the process through oxidation of functional groups.
A plausible initial step in the microbial metabolism would be the oxidation of the aldehyde group to a carboxylic acid, a common transformation that increases water solubility and facilitates further breakdown. Subsequent steps could involve the cleavage of the cyclohexene ring and the degradation of the aliphatic side chain through processes like beta-oxidation.
Despite these plausible pathways based on the degradation of similar chemical structures, specific research identifying the microbial species capable of degrading this compound or profiling the resulting metabolites is not available in the public scientific literature.
Biodegradability Assessment and Pathways
The potential for a chemical to be biodegraded is often assessed using standardized screening tests, such as the "Ready Biodegradability" tests outlined in the Organisation for Economic Co-operation and Development (OECD) 301 guidelines. A compound is considered "readily biodegradable" if it achieves a high level of mineralization (conversion to CO2, water, and mineral salts) within a short timeframe in these stringent tests. For example, the OECD 301F (Manometric Respirometry) test requires reaching 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period. oecd.orgaropha.com
The fragrance manufacturer IFF has stated that this compound is "readily" biodegradable. dntb.gov.ua This suggests that the substance has likely passed a standard OECD 301 test. However, the specific test results and the conditions under which this assessment was made are not publicly documented. Without access to the primary study data, a detailed quantitative assessment of its biodegradability cannot be independently verified.
Environmental Fate Modeling and Persistence Predictions
Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals released into the environment. rsc.orgup.ptresearchgate.net These models integrate a chemical's physicochemical properties with environmental parameters to simulate its behavior over time. For a substance like Einecs 282-122-6, where empirical data is scarce, predictive models such as Quantitative Structure-Activity Relationships (QSAR) are essential for estimating its environmental properties from its molecular structure. epa.govmdpi.comnih.gov
The core of these models is a mass balance equation that accounts for the inputs (emissions) and the rates of transport and transformation in different environmental compartments like air, water, soil, and sediment. up.pt Persistence, a critical aspect of risk assessment, is quantified by predicting the half-life of the compound in these compartments. acs.org A longer half-life indicates greater persistence, suggesting a higher potential for long-term environmental presence. acs.org Factors influencing persistence include the compound's susceptibility to degradation processes such as biodegradation, hydrolysis, and photolysis. acs.org Given the complex aromatic structure of this compound, it is predicted to be relatively resistant to rapid degradation.
Illustrative Persistence Predictions for this compound (Hypothetical Data)
| Environmental Compartment | Predicted Half-life (t½) | Persistence Category |
|---|---|---|
| Water | > 60 days | Persistent |
| Soil | > 180 days | Very Persistent |
| Sediment | > 180 days | Very Persistent |
| Air | < 2 days | Not Persistent |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs of persistence assessment models.
Adsorption and Sorption Behavior in Environmental Compartments
Adsorption and sorption are critical processes that dictate the mobility and bioavailability of a chemical in the environment. nih.govscispace.com These processes describe the partitioning of a substance between a solid phase (like soil or sediment particles) and a liquid phase (water). For organic compounds, sorption is often strongly correlated with the organic carbon content of the soil or sediment, a relationship quantified by the organic carbon-water (B12546825) partition coefficient (Koc). nih.govethz.ch
However, for a complex, ionizable molecule such as this compound, which contains multiple functional groups including sulfonic and carboxylic acids, sorption behavior is more intricate. Its partitioning is not solely dependent on hydrophobic interactions with organic matter. Other mechanisms, such as ion exchange, hydrogen bonding, and surface complexation with clay minerals and metal oxides in the soil, can play a significant role. nih.govscielo.br The extent of sorption for such a compound is highly dependent on the pH and ionic strength of the surrounding water, which affects the molecule's charge state.
Hypothetical Sorption Coefficients for this compound
| Environmental Compartment | Soil/Sediment Properties | Predicted Log Koc (L/kg) | Sorption Potential |
|---|---|---|---|
| Sandy Soil | Low Organic Carbon, pH 7 | 3.5 | Moderate |
| Clay Loam | High Clay Content, pH 5 | 4.8 | High |
| River Sediment | High Organic Carbon, pH 6.5 | 5.2 | Very High |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would depend on specific soil/sediment characteristics and environmental conditions.
Bioaccumulation Potential (Focus on mechanistic pathways, not toxicological outcomes)
Bioaccumulation is the process where the concentration of a chemical in an organism's tissues exceeds that of the surrounding environment, resulting from all routes of exposure. nih.govwikipedia.org The potential for a chemical to bioaccumulate is a function of the rates of its uptake, distribution, metabolism, and elimination. researchgate.net
The primary mechanistic pathway for the uptake of non-ionized, organic chemicals is passive diffusion across biological membranes, such as gills in fish or the lining of the gastrointestinal tract. up.pt A key predictor for bioaccumulation potential is the octanol-water partition coefficient (Kow), which indicates a chemical's lipophilicity or tendency to partition into fatty tissues. up.ptebrary.net Chemicals with high Kow values are more likely to be stored in lipids, leading to higher bioaccumulation.
For a large and ionizable molecule like this compound, bioaccumulation pathways are more complex. While its large size might hinder membrane permeation, its ionizable nature means that uptake could be influenced by pH gradients across membranes. Furthermore, specific transport proteins could potentially facilitate its uptake, a pathway not solely governed by lipophilicity. researchgate.net Biotransformation within the organism can significantly alter the bioaccumulation potential by converting the parent compound into more water-soluble metabolites that are more easily excreted. wikipedia.org
Illustrative Bioaccumulation Factors for this compound (Hypothetical Data)
| Organism Type | Trophic Level | Predicted Bioaccumulation Factor (BAF) | Bioaccumulation Potential |
|---|---|---|---|
| Algae | Producer | 500 L/kg | Moderate |
| Invertebrate (e.g., Daphnia) | Primary Consumer | 1,500 L/kg | High |
| Fish (e.g., Rainbow Trout) | Secondary Consumer | 4,500 L/kg | High |
Note: The data in this table is hypothetical and for illustrative purposes only, representing potential values at steady-state.
Mobility and Transport Studies
Mobility refers to the potential for a chemical to move within an environmental compartment or to transfer between different compartments. nih.govresearchgate.net This is largely governed by the compound's physicochemical properties and its interactions with the environment, particularly its water solubility and sorption behavior. ethz.chnih.gov
Chemicals with high water solubility and low sorption coefficients are generally more mobile in aquatic systems and can potentially leach through soil to contaminate groundwater. nih.gov Conversely, compounds that strongly adsorb to soil and sediment particles are less mobile and tend to remain localized near the source of contamination. ethz.ch
For this compound, its large molecular size and multiple polar, ionizable functional groups suggest a moderate to low mobility. Its transport would be primarily through water, but its strong tendency to sorb to organic matter and clay particles in soil and sediment would significantly retard its movement. osti.gov Due to its negligible predicted vapor pressure, transport through the atmosphere is not considered a significant pathway. The main transport concerns would be surface runoff while dissolved in water or adsorbed to suspended soil particles.
Summary of Predicted Environmental Mobility for this compound
| Transport Pathway | Relevant Properties | Predicted Mobility |
|---|---|---|
| Leaching to Groundwater | High Sorption (Koc) | Low |
| Surface Water Runoff | Moderate Water Solubility, High Sorption | Moderate (primarily via soil erosion) |
| Atmospheric Transport | Very Low Vapor Pressure | Negligible |
Note: The information in this table is a qualitative prediction based on the compound's chemical structure.
Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices
Chromatographic Separation Techniques
Chromatographic techniques are paramount for the separation of the target compound from complex sample constituents. The polarity and ionic nature of the sulphonyl, salicylic (B10762653) acid, and pyrazolone (B3327878) moieties, combined with the chromophoric groups, guide the selection and optimization of these methods.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pyrazolone derivatives and azo dyes. A reversed-phase HPLC (RP-HPLC) approach is typically employed, utilizing a C18 column to separate the compound based on its hydrophobicity. researchgate.netjpionline.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, frequently with additives like trifluoroacetic acid or formic acid to improve peak shape and ionization efficiency for mass spectrometry. researchgate.netsielc.com
Diode Array Detection (DAD) provides spectral information across a range of wavelengths, which is invaluable for the initial identification and purity assessment of chromophoric compounds like Einecs 282-122-6. waters.com The extensive conjugation in the molecule is expected to result in strong absorbance in the visible region of the electromagnetic spectrum.
For unambiguous identification and structural elucidation, coupling HPLC with Mass Spectrometry (MS) is indispensable. Electrospray ionization (ESI) is a suitable ionization technique for this polar and ionizable molecule. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, enabling the determination of the elemental composition. acs.org Tandem mass spectrometry (MS/MS) further aids in structural confirmation by analyzing the fragmentation patterns of the parent ion.
A highly validated RP-HPLC method for a pyrazoline derivative involved an Eclipse XDB C18 column with a mobile phase of 0.1% trifluoroacetic acid and methanol (20:80 v/v) at a flow rate of 1.0 mL/min, with detection at 206 nm. researchgate.net For compounds with similar structures, such as other pyrazolone dyes, comparable conditions can be adapted. jpionline.orgresearcher.life
Table 1: Illustrative HPLC-DAD-MS Parameters for the Analysis of Pyrazolone-based Dyes
| Parameter | Setting |
| Column | Reversed-phase C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid |
| Gradient | Optimized gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| DAD Wavelength | 200 - 700 nm, with specific monitoring at the absorption maximum |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |
| Mass Analyzer | Time-of-Flight (TOF), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-two-micron particle sizes to achieve significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. fda.govlcms.cz This is particularly advantageous for resolving the target compound from closely related impurities or degradation products in complex mixtures. lcms.cz The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for the analysis of food dyes has been shown to separate 15 artificial dyes in a 10-minute run, demonstrating the efficiency of this technique. lcms.cz For the analysis of dyes in food and cosmetics, UPLC coupled with an extended photodiode array detector is a powerful tool. fda.gov
Table 2: Typical UPLC Parameters for the Analysis of Organic Dyes
| Parameter | Setting |
| Column | UPLC BEH C18, 1.7 µm particle size, 2.1 mm i.d., 50-100 mm length |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 35 - 50 °C |
| Injection Volume | 1 - 5 µL |
| Detector | PDA eλ Detector, MS/MS |
The application of UPLC can significantly reduce analysis time while improving chromatographic performance, making it a suitable technique for high-throughput screening of samples containing this compound. waters.commdpi.com
Comprehensive Two-Dimensional Liquid Chromatography (LC × LC) for Complex Mixture Analysis
For exceptionally complex matrices where one-dimensional chromatography may not provide sufficient resolving power, comprehensive two-dimensional liquid chromatography (LC × LC) offers a significant increase in peak capacity. uva.nlnih.gov This technique combines two different chromatographic separations, ideally with orthogonal (independent) separation mechanisms. uva.nl For a compound like this compound, a potential LC × LC setup could involve ion-exchange chromatography in the first dimension to separate based on charge, followed by reversed-phase chromatography in the second dimension to separate based on hydrophobicity. uva.nlnih.gov This approach provides a detailed fingerprint of a complex sample and can separate the target analyte from a multitude of other components. nih.gov
Sample Preparation and Extraction Techniques for Trace Analysis
The effective extraction of this compound from its matrix is a critical step for accurate trace analysis. The choice of technique depends on the nature of the sample matrix (e.g., textiles, wastewater, consumer products).
For solid matrices like textiles, a common approach is solvent extraction. nih.gov The selection of the extraction solvent is crucial and should be based on the solubility of the dye. A mixture of organic solvents and aqueous solutions, sometimes with the addition of acids or bases, may be necessary to efficiently desorb the dye from the material. iiconservation.org For instance, a method for extracting dyes from textile fibers involves a mixture of hydrochloric acid, methanol, and water. iiconservation.org
Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. For a polar and ionic compound like this compound, a polymeric reversed-phase or an ion-exchange sorbent could be suitable. The use of SPE can effectively remove interfering matrix components and concentrate the analyte, thereby improving the sensitivity of the subsequent analysis. fda.gov
For the analysis of reducing sugars, a derivatization step with 1-phenyl-3-methyl-5-pyrazolone (PMP) is often employed to enhance their detection by UV or MS. plos.orgsioc-journal.cn While this compound already contains a pyrazolone moiety, this highlights a common strategy to improve the detectability of certain functional groups.
Table 3: Overview of Sample Preparation Techniques for Dyes in Various Matrices
| Technique | Matrix | Description |
| Solvent Extraction | Textiles, Solid Samples | Extraction with a suitable solvent or solvent mixture (e.g., methanol, acetonitrile, acidified or basified solutions) to dissolve the dye. google.com |
| Solid-Phase Extraction (SPE) | Aqueous Samples, Extracts | Use of a sorbent (e.g., C18, ion-exchange) to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. fda.gov |
| Ultrasonic-Assisted Extraction | Solid and Liquid Samples | Application of ultrasonic waves to enhance the extraction efficiency by disrupting the sample matrix and improving solvent penetration. |
| Microwave-Assisted Extraction | Solid Samples | Use of microwave energy to heat the extraction solvent and accelerate the extraction process. |
Spectroscopic Methods for Direct Analysis in Matrices (e.g., Micro-spectroscopy)
Spectroscopic techniques can provide direct and sometimes non-destructive analysis of the compound within its matrix. Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule, such as the sulphonyl, carbonyl, and aromatic groups. bohrium.comelsevier.es Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing the surface of solid samples with minimal preparation. iiconservation.org
Raman spectroscopy can also provide characteristic vibrational information. Surface-enhanced Raman spectroscopy (SERS) can significantly enhance the signal for analytes adsorbed on metallic nanostructures, potentially allowing for trace-level detection directly on a surface.
Direct analysis in real time-mass spectrometry (DART-MS) is a rapid, preparation-free method that can identify organic dyes directly from textile fibers by placing the sample in the ion source. acs.org Similarly, matrix-assisted laser desorption/ionization (MALDI) has been used for the direct analysis of dyes on fabrics, often using water as a matrix to facilitate desorption. nih.gov
Development of Novel Sensor Systems for the Chemical Compound
The development of novel sensor systems offers the potential for rapid, on-site, and cost-effective detection of dyes like this compound. Electrochemical sensors are a promising avenue due to their inherent sensitivity and the electroactive nature of many dye molecules. rsc.orgmdpi.com
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are electrochemical techniques that can be used to study the redox behavior of the compound and develop quantitative methods. rsc.org The pyrazolone ring and the azo-like linkage in the structure of this compound are likely to be electrochemically active.
Applications in Advanced Materials Science and Chemical Technologies Involving the Chemical Compound
Role as a Chromophore in Functional Dyes and Pigments
Solvent Yellow 93, a greenish-yellow powder, is primarily utilized for its excellent coloring properties. chemicalbook.comspecialchem.com Its molecular structure, belonging to the methine or pyrazolone (B3327878) class, is the basis for its function as a chromophore, enabling its use in a variety of functional dyes and pigments. scite.airesearchgate.net
Spectroscopic Properties and Colorimetric Performance in Different Media
The color and spectroscopic behavior of Solvent Yellow 93 are intricately linked to its molecular environment. The interaction between the dye molecules and the surrounding medium can lead to shifts in its absorption and emission spectra, a phenomenon known as solvatochromism. wikipedia.org This property is critical in determining its performance in various applications, from coloring plastics to its potential use in sensing technologies.
The colorimetric performance of Solvent Yellow 93 can be quantified using the CIELAB color space, which provides a standardized measure of color. In different polymer matrices, the hue and chroma of the dye can be precisely characterized, ensuring consistent and reproducible coloration in industrial applications.
Table 1: Spectroscopic and Colorimetric Data for Solvent Yellow 93
| Medium | λmax (nm) | Hue Angle (°) | Chroma |
|---|---|---|---|
| Polystyrene (PS) | Not specified | 94.5 | 72.9 |
| Polycarbonate (PC) | Not specified | 94.8 | 70.9 |
Note: Specific absorption maxima (λmax) in these polymer matrices require further experimental investigation. The data presented is based on typical performance characteristics.
Photostability and Environmental Durability as a Colorant
A key attribute of Solvent Yellow 93 is its commendable photostability and resistance to environmental degradation, which are crucial for the longevity of colored materials. The dye exhibits good to excellent lightfastness, generally rated between 6-7 and 8 on a scale of 1 to 8, where 8 signifies the highest fastness. xcolorpigment.com This resilience to fading upon exposure to light is a significant advantage in applications where long-term color retention is essential.
Integration into Polymer Systems and Composite Materials
The compatibility and interaction of Solvent Yellow 93 with various polymer systems are fundamental to its widespread use in the plastics and fiber industries. It is readily soluble in a range of organic solvents, which facilitates its incorporation into polymer matrices. chemicalbook.com
Chemical Interactions with Polymer Matrices
The dissolution of Solvent Yellow 93 in a polymer matrix is governed by the principles of "like dissolves like." Its molecular structure allows for favorable interactions with a variety of polymers. These interactions are primarily non-covalent and can include van der Waals forces and dipole-dipole interactions, particularly with polar polymers. The nature of the solvent used to introduce the dye into the polymer can also influence the final properties of the material, affecting factors like the glass transition temperature of the polymer. researchgate.net
The compatibility of Solvent Yellow 93 extends to a wide array of polymers, including:
Polystyrene (PS)
Acrylonitrile Butadiene Styrene (ABS)
Polycarbonate (PC)
Polymethyl Methacrylate (PMMA)
Polyethylene Terephthalate (PET)
Rigid Polyvinyl Chloride (PVC-R)
Polyamide (PA) xcolorpigment.comresearchgate.net
Influence on Material Optical and Physical Properties
Table 2: Compatibility and Performance of Solvent Yellow 93 in Various Polymers
| Polymer | Suitability | Heat Resistance (°C) | Light Fastness (1-8 scale) |
|---|---|---|---|
| PS | Recommended | 300 | 7-8 |
| ABS | Not Recommended | - | - |
| PC | Recommended | 340 | 7 |
| PMMA | Recommended | 300 | 8 |
| PET | Recommended | 290 | 7 |
Development of Chemo-responsive Materials and Sensors
The pyrazolone scaffold, which forms the core of Solvent Yellow 93, has emerged as a promising platform for the development of chemo-responsive materials and sensors. nih.govrsc.orgtandfonline.comrsc.orgnih.gov These materials can exhibit a detectable change in their properties, such as color or fluorescence, in response to the presence of specific chemical species. This capability opens up new avenues for the application of pyrazolone-based compounds beyond their traditional role as colorants.
The nitrogen and oxygen atoms within the pyrazolone structure can act as binding sites for metal ions. nih.gov This interaction can lead to a change in the electronic structure of the molecule, resulting in a noticeable colorimetric or fluorescent response. nih.gov This principle is the foundation for the design of chemosensors for the detection of various metal ions, including iron (Fe³⁺), chromium (Cr³⁺), nickel (Ni²⁺), and aluminum (Al³⁺). rsc.orgrsc.orgnih.gov
While direct applications of Solvent Yellow 93 as a chemosensor are not widely reported, its pyrazolone core structure suggests its potential as a building block or a model compound in the design of new sensory materials. The inherent fluorescence of some pyrazolone derivatives can be either enhanced or quenched upon binding with a target analyte, providing a clear "on-off" or "off-on" signaling mechanism. tandfonline.com The development of such sensors is a burgeoning area of research with potential applications in environmental monitoring, medical diagnostics, and industrial process control.
Applications in Non-Linear Optics (NLO)
The chemical structure of 5-((2-(4-(4-(Dimethylamino)benzylidene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphophenyl)sulphonyl)salicylic acid, compound with pyridine (B92270) (1:1) (Einecs 282-122-6) incorporates several functional moieties that are well-recognized for their contributions to non-linear optical (NLO) properties in various organic molecules. While direct experimental studies on the NLO characteristics of this specific compound are not extensively documented in public literature, an analysis of its structural components—namely the pyrazolone ring, the dimethylamino-benzylidene group, and the pyridinium (B92312) salt nature—suggests a potential for applications in this field. NLO materials are crucial in advanced technologies such as optical switching, data storage, and light modulation. rsc.org
The NLO response of organic molecules is primarily governed by their molecular structure, which influences the distribution of electron density and the molecule's ability to interact with an applied electric field. Key structural features that often lead to significant NLO effects include the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" mechanism facilitates intramolecular charge transfer, which is a fundamental requirement for second-order NLO activity.
Structural Features and Potential for NLO Properties
The potential for non-linear optical applications of this compound can be inferred from the characteristics of its constituent parts:
Azo-like π-conjugated System: The linkage provided by the 4-(dimethylamino)benzylidene group creates an extended π-conjugated system. This system acts as a bridge, facilitating electron delocalization between the electron-donating dimethylamino group and other parts of the molecule. Azo dyes containing pyrazolone structures have been a subject of interest in the context of NLO materials. researchgate.net
Pyridinium Salt: The compound exists as a salt with pyridine. Pyridinium salts are a class of organic compounds that have shown significant promise in the field of NLO. spiedigitallibrary.orgnih.gov The pyridinium cation often acts as a strong electron acceptor, which is a critical component in creating molecules with large second-order hyperpolarizability (β), a measure of the NLO response at the molecular level. spiedigitallibrary.org Research on novel pyridinium salts has demonstrated their capacity for pronounced bulk quadratic NLO effects. spiedigitallibrary.org
The combination of an electron-donating group (dimethylamino), a π-conjugated bridge, and an electron-accepting moiety (potentially influenced by the pyridinium and sulphonyl groups) within the structure of this compound aligns with the fundamental design principles for second-order NLO chromophores.
Research Context and Comparative Insights
Studies on related classes of compounds provide a basis for speculating on the potential NLO properties of this compound. For instance, research on dipolar cations with dimethylamino electron donors and pyridinium electron acceptors has revealed very large molecular static first hyperpolarizabilities. spiedigitallibrary.org Furthermore, the synthesis of new pyrazoline derivatives has been a focus of research for their optical and NLO properties. researchgate.net
The table below summarizes the key structural components of this compound and their generally recognized roles in contributing to NLO properties based on existing research on similar molecular structures.
| Structural Component | Role in Potential NLO Activity |
| Pyrazolone Ring | A heterocyclic core whose electronic properties can be functionalized to influence the overall molecular polarity and charge distribution. |
| 4-(Dimethylamino)benzylidene group | Provides a strong electron-donating group (-N(CH₃)₂) and an extended π-conjugated system, facilitating intramolecular charge transfer. |
| Pyridinium Cation | Often acts as a potent electron-accepting group, a key feature in "push-pull" NLO chromophores. |
| Sulphonyl and Salicylic (B10762653) Acid Moieties | These electron-withdrawing groups can further influence the electronic asymmetry and overall hyperpolarizability of the molecule. |
Future Directions and Emerging Research Avenues for the Chemical Compound
Innovations in Green Chemistry and Sustainable Synthesis Approaches for Pyrazolone (B3327878) Derivatives
The synthesis of pyrazolone derivatives is undergoing a significant transformation, driven by the principles of green chemistry. Researchers are moving away from traditional methods that often require harsh conditions and lengthy reaction times, toward more sustainable and efficient alternatives. rsc.org These innovations include the use of energy-efficient techniques like microwave (MW) and ultrasound irradiation, which can dramatically reduce reaction times and improve yields. rsc.orgnih.govmdpi.com
One-pot, multicomponent reactions (MCRs) are a cornerstone of this green approach, allowing the synthesis of complex pyranopyrazole derivatives in a single step from simple precursors. rsc.orgrsc.org These methods often employ eco-friendly catalysts and solvent systems, such as water-ethanol mixtures or even solvent-free conditions. rsc.org For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved using L-tyrosine as a catalyst in a water-ethanol medium under microwave irradiation. rsc.org Similarly, continuous flow reactors are being adopted for the synthesis of Edaravone, enabling a process that is efficient, safe, and easily scalable for industrial production. google.commdpi.com This method allows for precise control over reaction parameters, leading to high purity and quantitative yields with minimal waste. google.com
| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Pyrrolidine, Reflux | 10–12 hours | 59–71% | rsc.org |
| Microwave Irradiation | Pyrrolidine, 180 W | 5–7 minutes | Good | rsc.org |
| Microwave Irradiation (MCR) | Zinc triflate, 120 °C | 15 minutes | 92–99% | rsc.org |
| Ultrasound Irradiation | Ceria-doped zirconia catalyst | 15 minutes | Remarkable | rsc.org |
| Continuous Flow | Protic acid, 145 °C | 4.8 minutes | 99.96% | google.com |
Rational Design of New Compounds through Integrated Computational and Experimental Strategies
The development of new pyrazolone-based compounds is increasingly guided by a synergy between computational modeling and experimental validation. nih.gov This integrated approach accelerates the discovery of derivatives with enhanced properties. Computational tools such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking are employed to predict the physicochemical and biological properties of novel analogues before their synthesis. nih.govacs.orgresearchgate.net
For Edaravone, computational methods have been used to design analogues with potentially improved bioavailability and specific biological activities. mdpi.comunimi.it For example, virtual ADME (absorption, distribution, metabolism, and excretion) profiles can predict whether a new analogue is likely to cross the blood-brain barrier. unimi.it Researchers have synthesized a series of Edaravone analogues and computationally predicted their ADME properties, identifying candidates with favorable characteristics for further testing. mdpi.comunimi.it This rational design process was used to create twelve Edaravone analogues, whose antioxidant potential and metabolic activity were then experimentally verified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. mdpi.comresearchgate.net This combination of in silico and in vitro testing allows for rapid screening and optimization, saving significant time and resources. nih.govmdpi.com
| Analogue | Modification Pattern | Predicted Property (Computational) | Experimental Finding | Reference |
|---|---|---|---|---|
| 4′-carboxy EDA (2b) | Substitution on phenyl ring | Poor bioavailability | Significantly higher antioxidant activity than Edaravone | mdpi.comunimi.itresearchgate.net |
| 4′-ester EDA (2c) | Substitution on phenyl ring | Orally bioavailable, limited CNS access | Stimulated oligodendrocyte progenitor cell metabolism | mdpi.comunimi.itresearchgate.net |
| N¹-carbamate-4′-ester (4a) | Substitution on pyrazolone nitrogen and phenyl ring | Orally bioavailable, limited CNS access | Stimulated oligodendrocyte progenitor cell metabolism; considered a putative prodrug | mdpi.comunimi.itresearchgate.net |
| 4′-azidomethyl EDA (2h) | Photoactivatable probe on phenyl ring | Poor bioavailability | Antioxidant activity comparable to Edaravone | mdpi.comresearchgate.net |
Exploration of Novel Mechanistic Roles in Catalysis and Chemical Biology
While the primary biological role of Edaravone is attributed to its potent antioxidant and radical scavenging activity, future research is aimed at uncovering novel mechanistic functions. drugbank.commdpi.com The core pyrazolone structure is being explored for its potential in catalysis and as a tool in chemical biology. jocpr.comacs.org
A key emerging area is the development of Edaravone analogues that can act as chemical probes. mdpi.com Researchers have designed and synthesized photoactivatable versions of Edaravone, such as azide (B81097) and aryldiazirine derivatives. mdpi.comresearchgate.net These probes are designed for covalent binding to molecular targets upon photoactivation, enabling the identification of previously unknown protein interactions through techniques like mass spectrometry-based proteomics. This approach could elucidate the full mechanism behind the compound's therapeutic effects. mdpi.com
Furthermore, computational studies using Density Functional Theory (DFT) have delved deep into the specific mechanisms of Edaravone's radical scavenging ability. acs.org These studies have elucidated that the reaction mechanism differs depending on the molecular form; for the anionic form, single electron transfer is the predominant pathway, while for the neutral form, radical adduct formation is the main mechanism. acs.org Such detailed mechanistic understanding is crucial for designing next-generation antioxidants and exploring the role of pyrazolones in modulating biological redox pathways.
Advanced Characterization Techniques for In Situ and Real-Time Studies
The synthesis and behavior of pyrazolone derivatives are being investigated with increasingly sophisticated analytical techniques that allow for in situ and real-time monitoring. Flow chemistry, for example, is not just a green synthesis method but also an advanced characterization tool. mdpi.com By integrating in-line analysis, such as spectroscopy, into a continuous flow reactor, researchers can monitor reaction progress, identify intermediates, and optimize conditions in real-time, which is particularly valuable for handling potentially unstable intermediates like diazo compounds that can be generated and used in situ for pyrazole (B372694) synthesis. mdpi.comnih.gov
Solid-state characterization techniques are also crucial for understanding the properties of new formulations. Methods like X-ray diffraction (XRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR) are used to study the physical state of Edaravone in solid dispersions, which are developed to improve stability and solubility. impactfactor.orgresearchgate.net For crystalline derivatives, Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within the crystal, providing insights that complement experimental X-ray diffraction data. researchgate.netresearchgate.net These advanced techniques provide a detailed, molecular-level picture of the compound's structure and behavior, which is essential for developing new materials and formulations. researchgate.net
Q & A
Q. What are the key physicochemical properties of EC 282-122-6 that are critical for experimental design?
- Methodological Answer : Prioritize properties such as solubility (in polar/nonpolar solvents), thermal stability (via thermogravimetric analysis), and reactivity (under varying pH/temperature). Use spectroscopic techniques (e.g., FTIR for functional groups) and chromatography (HPLC for purity) to quantify these properties. Experimental protocols must include calibration with reference standards and validation via triplicate measurements to ensure accuracy .
Q. How can researchers ensure the accurate synthesis and characterization of EC 282-122-6?
- Methodological Answer : Follow stepwise synthesis protocols with strict stoichiometric control. Purify intermediates via recrystallization or column chromatography. Characterize the final compound using NMR (¹H/¹³C for structural confirmation), mass spectrometry (for molecular weight), and elemental analysis (to verify purity ≥95%). Document deviations from literature methods and validate reproducibility across three independent trials .
Q. Which analytical techniques are most reliable for identifying EC 282-122-6 in complex mixtures?
- Methodological Answer : Use hyphenated techniques like GC-MS or LC-MS for high sensitivity. Compare retention times and spectral data against authenticated standards. For quantification, employ UV-Vis spectroscopy with a validated calibration curve (R² ≥0.99). Cross-validate results using X-ray diffraction (for crystalline forms) or Raman spectroscopy (for polymorph identification) .
Q. What strategies should researchers adopt to conduct a rigorous literature review on EC 282-122-6?
- Methodological Answer : Use databases like SciFinder and PubMed with keywords Einecs 282-122-6, synthesis, and applications. Filter results to peer-reviewed journals (2015–2025) and prioritize studies with full experimental details. Critically evaluate conflicting data by assessing methodologies (e.g., solvent purity, instrument precision) and author affiliations for potential biases .
Advanced Research Questions
Q. How should researchers address contradictions in reported data on EC 282-122-6’s reactivity under varying conditions?
- Methodological Answer : Conduct systematic experiments under controlled variables (temperature, solvent, catalyst). Use statistical tools (ANOVA, t-tests) to compare results with literature data. Apply the FINER criteria to evaluate if contradictions arise from feasibility gaps (e.g., unreported impurities) or methodological flaws. Triangulate findings using multiple analytical techniques .
Q. What experimental design principles are essential for studying EC 282-122-6’s novel applications (e.g., catalysis, biomedicine)?
- Methodological Answer : Define clear hypotheses (e.g., EC 282-122-6 enhances reaction yield in cross-coupling reactions). Use a fractional factorial design to optimize variables (catalyst loading, reaction time). Include negative controls and replicate experiments to isolate confounding factors. Validate outcomes via kinetic studies (e.g., Arrhenius plots) and computational modeling (DFT for mechanistic insights) .
Q. How can statistical methods improve the interpretation of EC 282-122-6’s bioactivity data?
- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to identify correlations between structural features and bioactivity. Use bootstrapping to estimate confidence intervals for IC₅₀ values in dose-response studies. Address outliers via Grubbs’ test and report uncertainties using error propagation models. Share raw data in supplementary materials for peer validation .
Q. What steps ensure reproducibility in EC 282-122-6’s synthesis across laboratories?
- Methodological Answer : Publish detailed protocols with exact reagent grades, equipment models, and environmental conditions (humidity, light exposure). Share spectral data (NMR, IR) in open-access repositories. Collaborate with independent labs for interlaboratory validation. Use the STROBE or CONSORT checklist to standardize reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
